Cas no 1341076-76-3 (2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine)

2-(4-Fluoro-2-methylphenyl)ethyl(methyl)amine is a fluorinated phenylethylamine derivative with potential applications in pharmaceutical and chemical research. Its structure features a fluorine substituent at the para position and a methyl group at the ortho position of the phenyl ring, along with an ethyl(methyl)amine side chain, which may influence its reactivity and binding properties. This compound is of interest due to its potential as a building block for bioactive molecules or as a precursor in synthetic chemistry. The fluorine atom enhances metabolic stability and lipophilicity, while the methyl group on the phenyl ring may modulate steric and electronic effects. Suitable for controlled laboratory use under appropriate safety protocols.
2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine structure
1341076-76-3 structure
商品名:2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine
CAS番号:1341076-76-3
MF:C10H14FN
メガワット:167.223266124725
MDL:MFCD17223226
CID:5603594
PubChem ID:62800788

2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine 化学的及び物理的性質

名前と識別子

    • [2-(4-fluoro-2-methylphenyl)ethyl](methyl)amine
    • 1341076-76-3
    • AKOS012095629
    • EN300-1850825
    • 2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine
    • MDL: MFCD17223226
    • インチ: 1S/C10H14FN/c1-8-7-10(11)4-3-9(8)5-6-12-2/h3-4,7,12H,5-6H2,1-2H3
    • InChIKey: ARRSKOBNLCOSPU-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C)C=1)CCNC

計算された属性

  • せいみつぶんしりょう: 167.111027613g/mol
  • どういたいしつりょう: 167.111027613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1850825-2.5g
[2-(4-fluoro-2-methylphenyl)ethyl](methyl)amine
1341076-76-3
2.5g
$1230.0 2023-08-31
Enamine
EN300-1850825-10.0g
[2-(4-fluoro-2-methylphenyl)ethyl](methyl)amine
1341076-76-3
10g
$4729.0 2023-06-03
Enamine
EN300-1850825-1g
[2-(4-fluoro-2-methylphenyl)ethyl](methyl)amine
1341076-76-3
1g
$628.0 2023-08-31
Enamine
EN300-1850825-0.05g
[2-(4-fluoro-2-methylphenyl)ethyl](methyl)amine
1341076-76-3
0.05g
$528.0 2023-08-31
Enamine
EN300-1850825-5.0g
[2-(4-fluoro-2-methylphenyl)ethyl](methyl)amine
1341076-76-3
5g
$3189.0 2023-06-03
Enamine
EN300-1850825-5g
[2-(4-fluoro-2-methylphenyl)ethyl](methyl)amine
1341076-76-3
5g
$1821.0 2023-08-31
Enamine
EN300-1850825-1.0g
[2-(4-fluoro-2-methylphenyl)ethyl](methyl)amine
1341076-76-3
1g
$1100.0 2023-06-03
Enamine
EN300-1850825-0.5g
[2-(4-fluoro-2-methylphenyl)ethyl](methyl)amine
1341076-76-3
0.5g
$603.0 2023-08-31
Enamine
EN300-1850825-0.1g
[2-(4-fluoro-2-methylphenyl)ethyl](methyl)amine
1341076-76-3
0.1g
$553.0 2023-08-31
Enamine
EN300-1850825-0.25g
[2-(4-fluoro-2-methylphenyl)ethyl](methyl)amine
1341076-76-3
0.25g
$579.0 2023-08-31

2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine 関連文献

2-(4-fluoro-2-methylphenyl)ethyl(methyl)amineに関する追加情報

Introduction to 2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine (CAS No. 1341076-76-3)

2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 1341076-76-3, this compound represents a unique structural motif that combines a fluoro-substituted aromatic ring with an amine side chain, making it a promising candidate for various biochemical applications.

The molecular structure of 2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine features a benzene ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. This arrangement enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The presence of an amine group at the ethyl chain provides a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and improved pharmacokinetic properties. The fluorine atom in 2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine can significantly influence the compound's interactions with biological targets, making it an attractive scaffold for developing novel therapeutic agents. This compound has been explored in various preclinical studies as a potential intermediate in the synthesis of small-molecule drugs targeting neurological and inflammatory disorders.

The synthesis of 2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine involves multi-step organic reactions, including nucleophilic substitution, alkylation, and reduction processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows for precise characterization of the compound's structural and chemical properties.

One of the most compelling aspects of 2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine is its potential application in medicinal chemistry. Researchers have demonstrated its utility as a building block for designing molecules with enhanced receptor binding affinity. For instance, derivatives of this compound have shown promising activity against enzymes involved in pain signaling and neurodegenerative diseases. The fluoro-substituted aromatic ring contributes to selective binding interactions, while the amine moiety allows for further functionalization to tailor pharmacological properties.

The pharmacological profile of 2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine has been studied extensively in vitro and in vivo. Preclinical data suggest that this compound exhibits moderate solubility in both aqueous and lipid environments, which is advantageous for drug delivery systems. Additionally, its metabolic stability suggests a longer half-life, reducing the frequency of dosing required for therapeutic efficacy.

In conclusion, 2-(4-fluoro-2-methylphenyl)ethyl(methyl)amine (CAS No. 1341076-76-3) is a versatile and innovative compound with significant potential in pharmaceutical applications. Its unique structural features make it an ideal candidate for further research and development, particularly in the areas of neurological disorders and anti-inflammatory therapies. As our understanding of fluorinated compounds continues to evolve, compounds like this are poised to play a crucial role in the next generation of drug discovery efforts.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd